molecular formula C15H16N2O2 B3396069 (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1005648-53-2

(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No. B3396069
CAS RN: 1005648-53-2
M. Wt: 256.3 g/mol
InChI Key: VRTRLOSPECVJFD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as DMPP, is a synthetic compound that has been studied extensively in scientific research. DMPP is a pyrazoline derivative that possesses various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism Of Action

The exact mechanism of action of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is not fully understood. However, it has been proposed that (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In animal models, (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been found to reduce the levels of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Additionally, (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. Additionally, (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been extensively studied in animal models, providing a wealth of information on its biological activities. However, one limitation of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is that it has not been studied extensively in human clinical trials, which limits its potential for therapeutic use.

Future Directions

There are several future directions for the study of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one. One area of research is to investigate the potential therapeutic use of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one and to identify its molecular targets. Finally, future research could focus on developing new synthetic derivatives of (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one with enhanced biological activities.
Conclusion:
(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is a synthetic compound that has been extensively studied in scientific research. It possesses various biological activities, including anti-inflammatory, analgesic, and antitumor properties. (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, induce apoptosis in cancer cells, and inhibit cell proliferation. While (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has several advantages for lab experiments, further studies are needed to elucidate its exact mechanism of action and to investigate its potential therapeutic use.

Scientific Research Applications

(E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been studied extensively in scientific research due to its various biological activities. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one has been found to possess antitumor properties, inhibiting the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-13(10-16-17(11)2)7-8-15(18)12-5-4-6-14(9-12)19-3/h4-10H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRLOSPECVJFD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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